molecular formula C24H26N4O4 B2890443 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 946324-31-8

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2890443
CAS No.: 946324-31-8
M. Wt: 434.496
InChI Key: YYNGCYHGTXDNHP-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [https://pubmed.ncbi.nlm.nih.gov/25477204/]. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), which is crucial for dissecting the specific role of JAK3-dependent signaling pathways, notably those downstream of the common gamma-chain (γc) cytokine receptors [https://www.ncbi.nlm.nih.gov/books/NBK12758/]. This selectivity makes it an invaluable pharmacological tool for investigating T cell function, lymphocyte development, and immune cell signaling in the context of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the study of hematopoiesis. By selectively inhibiting JAK3, this compound effectively blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, thereby modulating gene expression programs that drive cellular proliferation, survival, and inflammatory responses [https://www.nature.com/articles/s41577-021-00639-4]. Research utilizing this inhibitor has provided significant insights into the mechanisms of immune regulation and has helped validate JAK3 as a therapeutic target for immunomodulatory drugs.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-25-22(16-23(26-17)32-19-7-5-4-6-8-19)27-11-13-28(14-12-27)24(29)18-9-10-20(30-2)21(15-18)31-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNGCYHGTXDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (CAS Number: 946213-78-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H29N5O4
Molecular Weight427.5 g/mol
CAS Number946213-78-1

The structure of this compound features a piperazine ring, a dimethoxybenzoyl moiety, and a phenoxypyrimidine framework, which contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine, such as the compound , can inhibit bacterial sialic acid uptake. This mechanism presents a promising strategy for developing new antibacterial agents. The inhibition of sialic acid transport has been linked to the prevention of bacterial adhesion and colonization, which are crucial steps in infection development .

Anticancer Properties

The cytotoxic effects of compounds related to piperazine have been evaluated against various human tumor cell lines. In one study, compounds similar to This compound showed selective toxicity towards leukemia cells. The evaluation involved screening against 54 human tumor cell lines from eight different cancers, demonstrating significant potential as anticancer agents .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cellular processes, disrupting their function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, which is a desirable effect in anticancer therapies.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways may alter cellular responses to external stimuli, contributing to its therapeutic effects.

Study 1: Anticancer Activity

In a controlled laboratory setting, the compound was tested on L1210 lymphoid leukemia cells. The results indicated that it exhibited cytotoxicity comparable to established chemotherapeutic agents. The IC50 values were determined through linear regression analysis correlating structural features with cytotoxic potency .

Study 2: Antibacterial Efficacy

A study focusing on the antibacterial properties highlighted the effectiveness of the compound in inhibiting growth in Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to its ability to block sialic acid uptake, thereby reducing bacterial virulence factors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Pyrimidine vs. Quinoline Derivatives
  • : Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) replace the pyrimidine core with a quinoline system. The quinoline’s extended π-system may enhance DNA intercalation or kinase inhibition, whereas the pyrimidine’s smaller size could improve solubility and metabolic stability .
  • Target Compound: The pyrimidine core (C2 methyl, C6 phenoxy) offers steric and electronic differences.
Piperazine-Linked Benzoyl Derivatives
  • : 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine shares the 3,4-dimethoxybenzoyl-piperazine moiety but differs in pyrimidine substituents (N,N,6-trimethyl vs. 2-methyl-6-phenoxy). The absence of phenoxy in ’s compound reduces molecular weight (385.5 vs. ~420 estimated for the target) and may decrease plasma protein binding .
  • : 4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine replaces phenoxy with a trifluoromethyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C23H25N5O4 ~443.5 2-methyl, 6-phenoxy, 3,4-dimethoxy ~3.5
Compound C20H27N5O3 385.5 N,N,6-trimethyl, 3,4-dimethoxy ~2.8
Compound C20H21F3N4O2 406.4 2-methyl, 6-CF3, benzopyran-carbonyl ~3.2
  • Phenoxy vs. The CF3 group in ’s compound offers oxidative resistance .
  • Methyl vs. Amine Substituents : The target’s C2 methyl group reduces steric hindrance compared to bulkier amines (e.g., ’s N,N-dimethyl), possibly improving binding pocket compatibility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine, and how are intermediates validated?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of the pyrimidine core with substituted piperazine derivatives. Key steps include nucleophilic substitution for introducing the phenoxy group and acylation for attaching the 3,4-dimethoxybenzoyl moiety. Intermediates are validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structural fidelity .
  • Critical Parameters : Reaction temperature (often 80–100°C), solvent selection (e.g., dimethylformamide for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for amine-carbonyl coupling) are optimized to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone, with shifts at δ 2.4–2.6 ppm (pyrimidine methyl group) and δ 7.3–7.8 ppm (aromatic protons) being diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 475.2) .
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays) .

Q. How is preliminary biological activity screened in vitro?

  • Assays :

  • Enzyme Inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization for IC50_{50} determination) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .
    • Key Observations : Structural analogs with similar piperazine substitutions show moderate activity against serotonin receptors (5-HT1A_{1A}), suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Advanced Strategies :

  • Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., acylation) .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
    • Data-Driven Optimization : Computational reaction path searches (via DFT calculations) predict energy barriers, enabling selection of optimal solvents (e.g., THF vs. DCM) and temperatures .

Q. How can contradictions in reported biological activity (e.g., varying IC50_{50} values) be resolved?

  • Root Causes : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound solubility in DMSO/PBS buffers .
  • Resolution Methods :

  • Orthogonal Assays : Compare results from radiometric vs. fluorescence-based assays to rule out interference .
  • Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation at high concentrations .

Q. What computational methods are used to predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in ATP-binding pockets (e.g., kinase domains), with scoring functions prioritizing hydrogen bonds with Glu205 or hydrophobic interactions with Leu273 .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility of the piperazine ring .

Q. How can poor aqueous solubility impact pharmacological studies, and what formulation strategies mitigate this?

  • Challenges : LogP values >3 (indicative of high hydrophobicity) correlate with low bioavailability .
  • Solutions :

  • Prodrug Design : Introduce phosphate esters at the pyrimidine N1 position to enhance solubility .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve dissolution rates in physiological buffers .

Q. What in vitro/in vivo models validate target engagement and mechanism of action?

  • In Vitro :

  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm_m) shifts to confirm binding to purified targets .
  • CRISPR-Cas9 Knockout : Validate dependency on specific receptors (e.g., dopamine D2_2) for activity in engineered cell lines .
    • In Vivo : Pharmacokinetic studies in rodent models assess AUC (area under the curve) and brain penetration via LC-MS/MS quantification .

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